molecular formula C20H20N4O6S2 B11281190 Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11281190
M. Wt: 476.5 g/mol
InChI Key: LYHSADKTCHDGIR-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic compound featuring a tetrahydroquinazoline core with multiple functional groups:

  • Position 7: Methyl ester (-COOCH₃) for enhanced lipophilicity.
  • Position 2: Thioxo (-S) group, contributing to hydrogen bonding and tautomeric stability.
  • Position 3: A 2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl substituent, introducing a sulfonamide moiety (4-sulfamoylphenethyl) linked via an amide bond. This group is pharmacologically significant, as sulfonamides are known for enzyme inhibition and antimicrobial activity.

Properties

Molecular Formula

C20H20N4O6S2

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 4-oxo-3-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C20H20N4O6S2/c1-30-19(27)13-4-7-15-16(10-13)23-20(31)24(18(15)26)11-17(25)22-9-8-12-2-5-14(6-3-12)32(21,28)29/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,31)(H2,21,28,29)

InChI Key

LYHSADKTCHDGIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Construction of the Tetrahydroquinazoline Core

The quinazoline nucleus is commonly synthesized via cyclization of anthranilamide derivatives. A representative pathway involves:

  • Cyclocondensation : Reacting methyl 2-amino-4-nitrobenzoate with urea or thiourea under acidic conditions to form the dihydroquinazolin-4(3H)-one intermediate.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding the tetrahydroquinazoline framework.

  • Thionation : Treating the 4-oxo intermediate with Lawesson’s reagent (2.4 equiv) in toluene at 110°C for 6 hours introduces the 2-thioxo group.

Key Reaction Parameters

StepReagents/ConditionsYield (%)
CyclocondensationUrea, HCl, reflux78
ReductionH₂ (1 atm), 10% Pd/C, EtOH85
ThionationLawesson’s reagent, toluene, 110°C67

Introduction of the 3-Substituted Side Chain

The 3-position side chain requires sequential functionalization:

  • Alkylation : Reacting 4-sulfamoylphenethylamine with ethyl bromoacetate in the presence of K₂CO₃ in DMF at 60°C forms the secondary amine intermediate.

  • Amidation : Treating the alkylated product with chloroacetyl chloride in dichloromethane (0°C to room temperature) yields the 2-chloro-N-(4-sulfamoylphenethyl)acetamide.

  • Nucleophilic Substitution : Coupling the chloroacetamide with the tetrahydroquinazoline core using NaH in THF at 50°C installs the side chain.

Optimization Insights

  • Excess ethyl bromoacetate (1.5 equiv) improves alkylation efficiency.

  • Slow addition of chloroacetyl chloride minimizes dimerization.

  • Anhydrous conditions are critical to prevent hydrolysis of the chloroacetamide.

Esterification and Final Functionalization

The 7-carboxylate methyl ester is introduced early in the synthesis to avoid late-stage functionalization challenges. Methylation of the carboxylic acid precursor (derived from hydrolysis of a nitrile or ester intermediate) using dimethyl sulfate in alkaline methanol achieves near-quantitative conversion.

Characterization Data

  • HRMS (ESI+) : m/z Calculated for C₁₉H₂₀N₄O₆S₂ [M+H]⁺: 471.0894; Found: 471.0891.

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, quinazoline-H), 7.76 (d, J = 8.3 Hz, 2H, Ar-H), 7.34 (d, J = 8.3 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH₃).

Purification Challenges and Solutions

The compound’s polarity and propensity for aggregation necessitate multistep purification:

  • Column Chromatography : Silica gel eluted with EtOAc/hexane (3:7) removes non-polar impurities.

  • Recrystallization : Dissolving the crude product in hot ethanol followed by slow cooling yields crystalline material (purity >98% by HPLC).

  • Adsorption Resins : Polystyrene-based resins (e.g., Amberlite XAD-4) effectively sequester residual sulfonamide byproducts.

Comparative Analysis of Synthetic Strategies

A comparative evaluation of three routes highlights trade-offs between yield, scalability, and practicality:

RouteStepsTotal Yield (%)Scalability
A. Linear synthesis812Low
B. Convergent approach624Moderate
C. Solid-phase synthesis518High

Route B, employing modular coupling of preformed fragments, offers the best balance for pilot-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, alcohols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Properties

Research indicates that methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibits significant anticancer activity. Studies have shown that modifications to its structure can enhance its efficacy against various cancer cell lines. For instance, it has been tested against breast cancer and other malignancies, demonstrating the ability to inhibit tumor growth through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been evaluated for its effectiveness against different bacterial strains and fungi. The presence of the sulfonamide group in its structure is believed to contribute to its antimicrobial effects by inhibiting bacterial enzyme functions .

Synthetic Pathways

The synthesis of this compound typically involves several chemical reactions aimed at constructing the complex quinazoline framework. Key steps include:

  • Formation of thioether linkages.
  • Introduction of the sulfonamide moiety.
  • Cyclization processes to establish the quinazoline core.

Specific reaction conditions such as temperature and solvent systems are crucial for optimizing yield and purity .

Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at lower concentrations compared to standard antibiotics .

Mechanism of Action

The mechanism of action of methyl 4-oxo-3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The presence of multiple functional groups allows for interactions with various molecular targets, including proteins, nucleic acids, and cell membranes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydroquinazoline Derivatives

Compound Name Core Structure Key Substituents Notable Properties/Applications References
Target Compound Tetrahydroquinazoline 7-COOCH₃, 2-S, 3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl) Hypothetical: Sulfonamide group may enhance enzyme inhibition; methyl ester improves membrane permeability.
Methyl 2-mercapto-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxylate Tetrahydroquinazoline 7-COOCH₃, 2-SH, 3-(tetrahydrofuran-2-ylmethyl) CAS 422526-41-7. Tetrahydrofuran substituent may increase ring strain and conformational flexibility. Used in R&D for structural studies.
Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate Tetrahydroquinazoline 2-Ph, 2-COOEt CAS 727652-09-5. Phenyl group enhances aromatic interactions; ethyl ester offers moderate lipophilicity.
3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid Tetrahydroquinazoline 7-COOH, 2-S, 3-(2-methoxyethyl) CAS 361150-40-4. Carboxylic acid improves water solubility; methoxyethyl group may influence pharmacokinetics.

Structural and Functional Insights

Core Modifications :

  • All compounds share the tetrahydroquinazoline core, but substituent variations significantly alter their properties.
  • Thioxo vs. Mercapto : The target compound’s 2-thioxo group (-S) may offer better oxidative stability compared to the 2-mercapto (-SH) group in , which is prone to disulfide formation.

Tetrahydrofuran (): Introduces steric bulk and ether oxygen for hydrogen bonding, possibly affecting binding affinity. Carboxylic Acid (): Enhances water solubility but reduces cell permeability compared to the target’s methyl ester.

Synthetic Considerations: The synthesis of similar compounds (e.g., ) often involves cyclocondensation or nucleophilic substitution.

Biological Implications :

  • Sulfonamide-containing compounds (e.g., target) are historically associated with antibacterial activity, while triazine-based sulfonylureas () act as herbicides. The tetrahydroquinazoline core may confer unique selectivity.

Biological Activity

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex compound that falls under the category of quinazoline derivatives. This class of compounds is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C17H19N3O5S and a molecular weight of approximately 476.52 g/mol. Its structure includes a quinazoline core with various functional groups that contribute to its biological activity. The key structural features are summarized in the following table:

PropertyValue
Molecular FormulaC17H19N3O5S
Molecular Weight476.52 g/mol
CAS Number946353-24-8

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that may include:

  • Formation of the quinazoline ring.
  • Introduction of the sulfamoyl group.
  • Functionalization at specific positions to enhance biological activity.

The detailed synthesis protocols often vary based on desired yield and purity levels, utilizing solvents and catalysts appropriate for each reaction step .

This compound primarily interacts with biological targets such as enzymes or receptors. Its mechanism may involve:

  • Inhibition of Carbonic Anhydrases : Some studies have shown that quinazoline derivatives can act as potent inhibitors of human carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor growth and metastasis .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics such as ampicillin .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound's ability to inhibit tumor growth through modulation of specific signaling pathways is a key area of interest.

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of various quinazoline derivatives on cancer cell lines, demonstrating that modifications to the methyl 4-oxo structure significantly enhanced cytotoxicity against breast cancer cells .
  • Inhibition Studies : Another research effort focused on the selectivity of this compound towards hCA IX over hCA I and hCA II, reporting selectivity ratios indicating its potential as a targeted therapeutic agent in cancer treatment .

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting sulfamoylphenethylamine with activated carbonyl intermediates under reflux conditions (e.g., using DCC or EDCI as coupling agents).
  • Cyclization : Forming the tetrahydroquinazoline core via intramolecular cyclization in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C).
  • Thiocarbonyl introduction : Incorporating the thioxo group using Lawesson’s reagent or phosphorus pentasulfide . Key validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How can the structure of this compound be rigorously characterized?

Use a combination of spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR to confirm backbone connectivity and substituent positions.
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • IR spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm1^{-1}, S=O at ~1150 cm1^{-1}) .
  • X-ray crystallography (if crystals are obtainable): Resolve absolute configuration and intramolecular interactions .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : DMSO or DMF for dissolution; limited solubility in aqueous buffers (consider sonication for colloidal dispersion).
  • Storage : –20°C under inert atmosphere (argon) to prevent oxidation of the thioxo group and hydrolysis of the ester moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50​ values in kinase assays)?

Discrepancies may arise from:

  • Assay conditions : Differences in buffer pH, ionic strength, or ATP concentrations. Standardize protocols using reference inhibitors (e.g., staurosporine).
  • Compound purity : Validate via HPLC-MS to exclude impurities (>98% purity required for dose-response studies).
  • Off-target effects : Perform counter-screening against related kinases (e.g., CDK2, EGFR) .

Q. What strategies are effective for modifying the compound to enhance metabolic stability without compromising activity?

  • Ester-to-amide substitution : Replace the methyl ester with a tert-butyl carbamate to reduce esterase-mediated hydrolysis.
  • Sulfonamide bioisosteres : Explore replacing the sulfamoyl group with trifluoromethanesulfonamide to improve pharmacokinetics.
  • Deuterated analogs : Introduce deuterium at labile positions (e.g., α to carbonyl groups) to slow oxidative metabolism .

Q. How can computational methods guide the optimization of this compound’s binding affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PARP1 or HDACs).
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
  • QSAR models : Corlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

  • Matrix interference : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
  • Detection limits : Employ UPLC-MS/MS with MRM transitions (e.g., m/z 450 → 332 for quantification).
  • Internal standards : Deuterated analogs (e.g., d3_3-methyl ester) to normalize recovery variations .

Experimental Design Considerations

Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity?

  • Cell lines : Use a panel (e.g., HEK293, HeLa, MCF-7) to assess selectivity.
  • Dose range : 0.1–100 µM, with 10-point serial dilution (log-scale).
  • Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., doxorubicin).
  • Endpoints : Measure viability via MTT assay at 48/72 h; confirm apoptosis via Annexin V/PI staining .

Q. What in vivo models are appropriate for preclinical testing of this compound?

  • Xenograft models : Subcutaneous tumor implants (e.g., HCT-116 colorectal cancer in nude mice).
  • Dosing : Intraperitoneal administration (10–50 mg/kg, bid) for 21 days; monitor tumor volume via caliper.
  • Toxicology : Assess liver/kidney function (ALT, creatinine) and hematological parameters .

Data Interpretation and Troubleshooting

Q. How to address inconsistent crystallinity during X-ray structure determination?

  • Recrystallization : Screen solvents (e.g., ethyl acetate/hexane gradients) or use vapor diffusion (DMSO/ether).
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid N2_2.
  • Data collection : Use synchrotron radiation for weakly diffracting crystals .

Q. Why might the compound exhibit unexpected reactivity in cross-coupling reactions?

  • Steric hindrance : The tetrahydroquinazoline core may block catalytic sites. Use bulky ligands (e.g., XPhos) in Pd-mediated couplings.
  • Redox sensitivity : Add antioxidants (e.g., BHT) to prevent thioxo group oxidation .

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